3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Beschreibung
Its core structure features a dihydrothieno[3,2-d]pyrimidin-4(3H)-one system substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-methylbenzylthio moiety.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-14-4-6-15(7-5-14)13-29-22-23-17-10-11-28-20(17)21(25)24(22)16-8-9-18(26-2)19(12-16)27-3/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGLCUDQJIRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 342.43 g/mol
- CAS Number : Not specified in the sources.
Antioxidant Activity
Research indicates that thienopyrimidine derivatives exhibit significant antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Anticholinesterase Activity
The compound may also demonstrate anticholinesterase activity. In studies involving related compounds, such as triazolopyridopyrimidines, micromolar inhibition of acetylcholinesterase (AChE) was observed, suggesting potential applications in treating Alzheimer's disease . The mechanism involves binding to the active site of AChE, thereby inhibiting its activity and increasing acetylcholine levels in the synaptic cleft.
Antimicrobial Activity
Some thienopyrimidine derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the thioether group in the structure may enhance this activity by disrupting microbial cell membranes .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes associated with neurodegenerative diseases and microbial infections.
- Free Radical Scavenging : The methoxy groups in the aromatic ring may contribute to its ability to donate electrons and neutralize free radicals.
Case Studies and Research Findings
- Study on Antioxidant Properties : A study highlighted that related compounds demonstrated strong antioxidant activity through various assays (DPPH, ABTS), indicating that modifications in the thienopyrimidine structure can enhance this property .
- Cholinesterase Inhibition : Another study reported that specific thienopyrimidine derivatives showed IC50 values comparable to known inhibitors like tacrine, suggesting that structural modifications could lead to more potent AChE inhibitors .
- Antimicrobial Efficacy : Research has indicated that derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, emphasizing the potential for developing new antimicrobial agents .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Target Compound
Comparative Yields and Conditions
Key Observations :
- Lower yields (48–49%) are common for benzylthio or methoxy-substituted derivatives (e.g., compound 13 ), possibly due to steric challenges in thioether formation.
- Higher yields in dihydropyrimidine-thiones (62% ) may reflect simpler alkylation steps.
Physicochemical and Pharmacological Properties
Melting Points
Pharmacological Potential
- Dihydropyrimidine-thiones: Demonstrated antibacterial, antitumor, and anti-inflammatory activities , though the target compound’s thienopyrimidinone core may exhibit distinct target profiles.
- Thienopyrimidinones: Methoxy and benzylthio substituents are associated with kinase inhibition or antimicrobial activity in related compounds, but specific data for the target compound are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
